molecular formula C15H14ClN3O5 B251157 N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide

N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide

Cat. No.: B251157
M. Wt: 351.74 g/mol
InChI Key: HRXFKGFAASAQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide (CMNPFA) is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. It belongs to the class of nitrofurans, which are known for their antimicrobial and antitumor activities.

Mechanism of Action

The exact mechanism of action of N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide is not fully understood. However, it is believed to exert its antimicrobial activity by interfering with the synthesis of bacterial cell wall and inhibiting the activity of enzymes involved in DNA replication. It is also thought to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and minimal adverse effects on human cells. It has been found to be well-tolerated in animal studies and has not shown any significant toxicity even at high doses. However, further studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide is its broad-spectrum antimicrobial activity. It can be used to treat a wide range of bacterial and fungal infections. It also exhibits anticancer activity and has potential use in the treatment of parasitic infections. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. It also requires further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the research on N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide. One of the areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other antimicrobial and anticancer agents. Furthermore, the development of new analogs of this compound with improved efficacy and reduced toxicity is also an area of interest. Finally, the elucidation of its mechanism of action and its interaction with human cells can provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide involves the reaction of 3-chloro-2-(4-morpholinyl)aniline with 5-nitro-2-furoic acid in the presence of a catalyst such as triethylamine. The reaction proceeds under mild conditions and yields a high purity product. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant antimicrobial activity against a wide range of bacterial and fungal pathogens. It has also been found to possess anticancer activity by inhibiting the proliferation of cancer cells. In addition, this compound has been investigated for its potential use in the treatment of parasitic infections such as malaria and leishmaniasis.

Properties

Molecular Formula

C15H14ClN3O5

Molecular Weight

351.74 g/mol

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C15H14ClN3O5/c16-10-2-1-3-11(14(10)18-6-8-23-9-7-18)17-15(20)12-4-5-13(24-12)19(21)22/h1-5H,6-9H2,(H,17,20)

InChI Key

HRXFKGFAASAQSY-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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